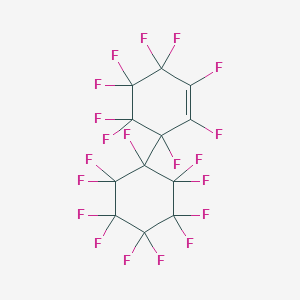
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,2,3,4,4,5,5,6,6-nonafluorocyclohex-2-en-1-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,5,6-Undecafluoro-6-(1,2,3,4,4,5,5,6,6-nonafluorocyclohex-2-en-1-yl)cyclohexane is a highly fluorinated organic compound. It belongs to the class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
The synthesis of 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,2,3,4,4,5,5,6,6-nonafluorocyclohex-2-en-1-yl)cyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the electrochemical fluorination (ECF) process, where the starting material is subjected to electrolysis in the presence of hydrogen fluoride. This method allows for the selective introduction of fluorine atoms into the cyclohexane ring, resulting in the desired perfluorinated product .
Chemical Reactions Analysis
1,1,2,2,3,3,4,4,5,5,6-Undecafluoro-6-(1,2,3,4,4,5,5,6,6-nonafluorocyclohex-2-en-1-yl)cyclohexane is known for its chemical inertness, which means it does not readily undergo many chemical reactions. it can participate in certain types of reactions under specific conditions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms. Common reagents for these reactions include strong nucleophiles such as alkoxides or amines.
Reduction Reactions: Under highly controlled conditions, the compound can be reduced to form partially fluorinated derivatives. This typically requires strong reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although rare, the compound can be oxidized to form perfluorinated carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5,6-Undecafluoro-6-(1,2,3,4,4,5,5,6,6-nonafluorocyclohex-2-en-1-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent for highly reactive species due to its chemical inertness. It is also employed in the synthesis of other fluorinated compounds.
Biology: The compound is used in studies involving the interaction of fluorinated molecules with biological systems. Its unique properties make it a valuable tool for investigating membrane interactions and protein-ligand binding.
Medicine: In the medical field, the compound is explored for its potential use in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Industry: The compound is used in the production of fluoropolymer coatings, which provide excellent resistance to chemicals and high temperatures. It is also used in the manufacture of lubricants and surfactants.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,2,3,4,4,5,5,6,6-nonafluorocyclohex-2-en-1-yl)cyclohexane is primarily related to its interaction with other molecules. Due to its high fluorine content, the compound exhibits strong van der Waals interactions with other fluorinated molecules. This property is exploited in various applications, such as in the stabilization of emulsions and the formation of stable complexes with proteins and other biomolecules .
Comparison with Similar Compounds
1,1,2,2,3,3,4,4,5,5,6-Undecafluoro-6-(1,2,3,4,4,5,5,6,6-nonafluorocyclohex-2-en-1-yl)cyclohexane can be compared with other perfluorinated compounds, such as:
1,1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: This compound has a similar high fluorine content and exhibits similar chemical inertness and hydrophobicity.
Perfluorobutanesulfonyl fluoride: This compound is used as a perfluoroalkylsulfonylating agent and has applications in palladium-catalyzed cross-coupling reactions.
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane: Another perfluorinated compound with similar properties, used in various industrial applications.
These compounds share similar properties due to their high fluorine content, but each has unique applications and reactivity profiles that make them suitable for different purposes.
Properties
CAS No. |
61855-74-1 |
|---|---|
Molecular Formula |
C12F20 |
Molecular Weight |
524.10 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,2,3,4,4,5,5,6,6-nonafluorocyclohex-2-en-1-yl)cyclohexane |
InChI |
InChI=1S/C12F20/c13-1-2(14)4(16,17)7(21,22)6(19,20)3(1,15)5(18)8(23,24)10(27,28)12(31,32)11(29,30)9(5,25)26 |
InChI Key |
QPHQYIDNCAUAOM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(C(C1(C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















